molecular formula C14H12Cl2N4O2 B10895059 4-{[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]amino}-1-methyl-1H-pyrazole-5-carboxamide

4-{[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]amino}-1-methyl-1H-pyrazole-5-carboxamide

Katalognummer: B10895059
Molekulargewicht: 339.2 g/mol
InChI-Schlüssel: WLLUITLJKGXAJC-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis . This compound is characterized by the presence of a pyrazole ring, a dichlorophenyl group, and a propenylamino substituent, making it a molecule of interest for various scientific research applications.

Vorbereitungsmethoden

The synthesis of 4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Analyse Chemischer Reaktionen

4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE include other pyrazole derivatives such as:

  • 3-(3,5-DICHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
  • 4-{[(E)-3-(2,4-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

These compounds share structural similarities but may differ in their chemical reactivity and biological activities.

Eigenschaften

Molekularformel

C14H12Cl2N4O2

Molekulargewicht

339.2 g/mol

IUPAC-Name

4-[[(E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-enyl]amino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H12Cl2N4O2/c1-20-13(14(17)22)11(7-19-20)18-3-2-12(21)8-4-9(15)6-10(16)5-8/h2-7,18H,1H3,(H2,17,22)/b3-2+

InChI-Schlüssel

WLLUITLJKGXAJC-NSCUHMNNSA-N

Isomerische SMILES

CN1C(=C(C=N1)N/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)N

Kanonische SMILES

CN1C(=C(C=N1)NC=CC(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.